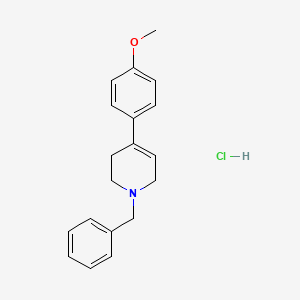![molecular formula C27H26N2O5S2 B2517631 ethyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1005045-33-9](/img/structure/B2517631.png)
ethyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , ethyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a complex organic molecule that appears to be related to a family of heterocyclic compounds. These compounds are characterized by the presence of multiple rings, including thiophene and tetrahydrobenzo[b]thiophene moieties, which are sulfur-containing heterocycles. The structure suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and used to synthesize pyran, pyridine, and pyridazine derivatives . This indicates that the core structure of the compound could be synthesized through similar methods, involving the formation of hydrazonoacetates followed by reactions with active methylene reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using spectroscopic methods and theoretical optimization. For example, Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was characterized and its three-dimensional structure confirmed by X-ray diffraction . Such studies provide insights into the molecular conformation, intermolecular interactions, and electronic properties, which are crucial for understanding the behavior of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through the synthesis of Schiff bases, as demonstrated by the condensation reaction of salicylaldehyde with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This suggests that the compound may also undergo condensation reactions to form Schiff bases, which could be further reacted to produce a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized, including their spectral properties and elemental composition . Additionally, the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been evaluated, indicating potential biological activities . These studies provide a foundation for predicting the properties of the compound , which may include spectral characteristics, reactivity with metal ions, and possible pharmacological effects.
Scientific Research Applications
Synthesis of Novel Heterocycles
Researchers have utilized this compound as a building block for synthesizing a variety of new heterocyclic compounds. For example, Abdel-Motaal et al. (2020) used a related thiophene derivative to synthesize pyrimidine and thiazole moieties, demonstrating potent anticancer activity against colon cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020). Similarly, Mohareb et al. (2004) explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various reagents to generate polyfunctional pyran, pyridine, and pyridazine derivatives, showcasing the compound's versatility in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Antioxidant Studies
The compound and its derivatives have shown promising antimicrobial and antioxidant activities. Raghavendra et al. (2016) synthesized cyclopropanation derivatives and evaluated them for antimicrobial and antioxidant properties, finding that some compounds displayed excellent antibacterial and antifungal activities, as well as profound antioxidant potential (Raghavendra et al., 2016).
Antirheumatic Potential
A study by Sherif and Hosny (2014) investigated the anti-rheumatic potential of a structurally similar thiophene derivative and its metal complexes, revealing significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo model (Sherif & Hosny, 2014).
Docking Studies and Anti-microbial Evaluation
Spoorthy et al. (2021) performed docking studies and evaluated the antimicrobial activity of thiophene-carboxylate derivatives, highlighting the compound's potential in drug discovery and development (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
properties
IUPAC Name |
ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S2/c1-3-33-27(32)20-16-10-5-7-12-18(16)36-26(20)28-24(30)21-22(19-13-8-14-35-19)29(34-23(21)25(28)31)17-11-6-4-9-15(17)2/h4,6,8-9,11,13-14,21-23H,3,5,7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOVJPPZPYWNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5C)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)

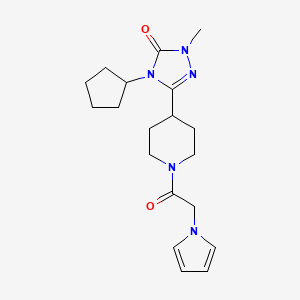


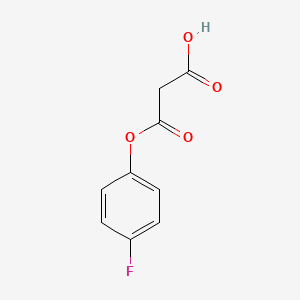
![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)
![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)
![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)
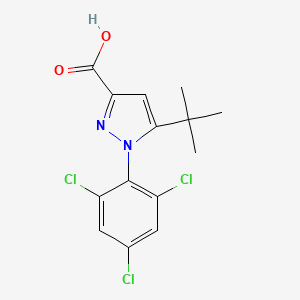
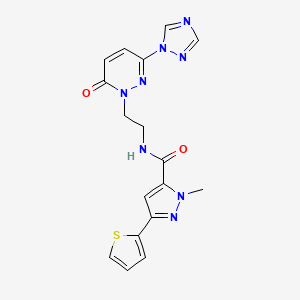
![3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide](/img/structure/B2517567.png)

